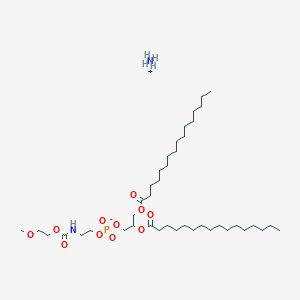
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate is a complex organic compound with a molecular formula of C41H83N2O11P . This compound is characterized by its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate typically involves multiple steps. The process begins with the esterification of glycerol with palmitic acid to form 2,3-bis(palmitoyloxy)propyl derivatives. This intermediate is then reacted with 2-(((2-methoxyethoxy)carbonyl)amino)ethyl phosphate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: The compound finds applications in the production of cosmetics, pharmaceuticals, and other industrial products
Wirkmechanismus
The mechanism of action of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and facilitating the delivery of active ingredients. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-hydroxyethoxy)carbonyl)amino)ethyl) phosphate
- Ammonium 2,3-bis(stearoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate
- Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-ethoxyethoxy)carbonyl)amino)ethyl) phosphate
Uniqueness
What sets ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate apart from similar compounds is its specific combination of hydrophilic and hydrophobic groups, which provides unique properties for applications in drug delivery and membrane studies. Its methoxyethoxy group offers enhanced solubility and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C41H83N2O11P |
|---|---|
Molekulargewicht |
811.1 g/mol |
IUPAC-Name |
azanium;2,3-di(hexadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |
InChI |
InChI=1S/C41H80NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47);1H3 |
InChI-Schlüssel |
AOIOWUNZUTWDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Verwandte CAS-Nummern |
474922-84-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


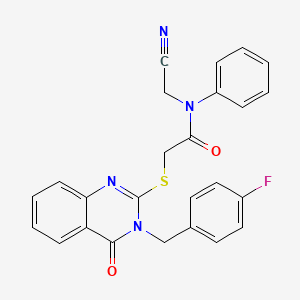
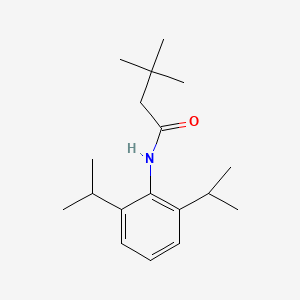
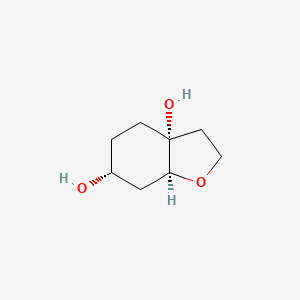
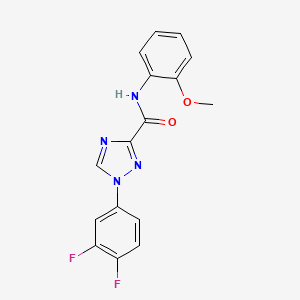
![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
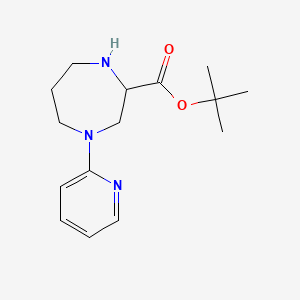
![N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B15282128.png)

![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
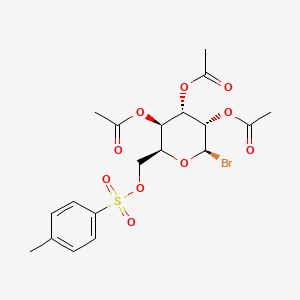
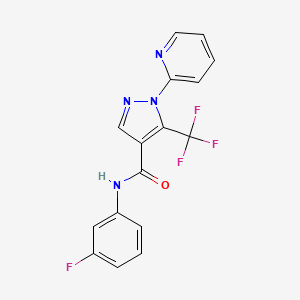
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
